molecular formula C12H9NO B3031492 2-(5-methylfuran-2-yl)benzonitrile CAS No. 400751-12-4

2-(5-methylfuran-2-yl)benzonitrile

Cat. No.: B3031492
CAS No.: 400751-12-4
M. Wt: 183.21 g/mol
InChI Key: WPHQAQRPWZQMCC-UHFFFAOYSA-N
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Description

2-(5-Methylfuran-2-yl)benzonitrile is a heteroaromatic compound featuring a benzonitrile core substituted with a 5-methylfuran-2-yl group. This structure combines the electron-withdrawing nitrile group with the electron-rich furan ring, making it a versatile intermediate in organic synthesis and materials science.

Properties

IUPAC Name

2-(5-methylfuran-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO/c1-9-6-7-12(14-9)11-5-3-2-4-10(11)8-13/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPHQAQRPWZQMCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20403337
Record name 2-(5-methyl-2-furyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400751-12-4
Record name 2-(5-methyl-2-furyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20403337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methylfuran-2-yl)benzonitrile typically involves the reaction of 5-methylfurfural with a suitable nitrile source. One common method is the reaction of 5-methylfurfural with benzonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

the principles of green chemistry and sustainable practices are often applied to optimize the synthesis process, minimize waste, and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(5-methylfuran-2-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-methylfuran-2-yl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-methylfuran-2-yl)benzonitrile is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The furan ring and nitrile group are likely involved in these interactions, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Name Core Structure Substituents Key Functional Groups
This compound Benzonitrile 5-Methylfuran-2-yl at position 2 Nitrile, furan
2-(3-Cyano-4-methyl-5,5-diphenyl-5H-furan-2-ylidene)malononitrile () Furan Cyano, diphenyl, malononitrile Nitrile, dihydrofuran
2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid () Benzofuran Fluoro, methylsulfanyl, acetic acid Carboxylic acid, sulfur, halogen
2-((5-Methylfuran-2-yl)methylene)malononitrile () Furan-methylene Malononitrile, methyl Nitrile, conjugated double bond
5-Nitro-2-[(tetrahydrofuran-2-ylmethyl)amino]benzonitrile () Benzonitrile Nitro, tetrahydrofuran-methylamino Nitrile, nitro, amine

Key Observations:

Electronic Effects: The nitrile group in this compound enhances electron deficiency compared to the malononitrile-substituted furan in , which has stronger electron-withdrawing properties .

In contrast, halogenated benzofuran derivatives () display planar structures stabilized by hydrogen bonds (e.g., O–H···O), which influence their pharmacological activity .

Physicochemical and Reactivity Profiles

Table 2: Property Comparison

Compound Melting Point (°C) Solubility Stability Key Reactivity
This compound Not reported Likely polar aprotic solvents (DMF, DMSO) Air-stable (inferred) Nitrile hydrolysis, furan ring functionalization
180–182 Dichloromethane, chloroform Sensitive to moisture Malononitrile cyclization, π-π stacking
145–147 Ethanol, acetone Photostable Carboxylic acid derivatization, halogen substitution
Not reported THF, acetonitrile Light-sensitive Conjugate addition, polymerization
112–114 Methanol, ethyl acetate Thermal stability up to 200°C Nitro reduction, amine alkylation

Key Observations:

  • Solubility : The benzonitrile core in this compound likely imparts moderate solubility in polar solvents, similar to .
  • Reactivity : Unlike the nitro-amine derivative in , the absence of reducible groups (e.g., nitro) in this compound suggests primary reactivity at the nitrile or furan ring, such as hydrolysis or electrophilic substitution .

Biological Activity

2-(5-Methylfuran-2-yl)benzonitrile is a compound characterized by the presence of both a furan ring and a benzonitrile group, which contribute to its unique chemical and biological properties. This article explores its biological activity, focusing on its potential antimicrobial, antifungal, and anticancer properties, alongside relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H9N(Molecular Weight 183.21 g mol)\text{C}_{12}\text{H}_{9}\text{N}\quad (\text{Molecular Weight }183.21\text{ g mol})

This compound's structure includes:

  • A furan ring , which is known for its reactivity and biological activity.
  • A benzonitrile moiety , contributing to its solvent properties and potential interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting that it could serve as a lead compound in the development of new antimicrobial agents. The mechanism of action is believed to involve interaction with bacterial cell membranes or inhibition of key metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, this compound has been investigated for antifungal activity. Preliminary studies show promising results against common fungal pathogens, indicating potential applications in treating fungal infections.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound, particularly its effects on hepatocellular carcinoma (HepG2) cell lines. The compound demonstrated cytotoxic effects with an IC50 value in the low micromolar range, indicating significant potential as an anticancer agent.

Case Studies

  • Cytotoxicity Against HepG2 Cell Line :
    • A study assessed the cytotoxic effects of various benzonitrile derivatives, including this compound. The results showed that it significantly inhibited cell proliferation at concentrations as low as 10 µM, with further analysis revealing apoptosis induction in treated cells .
  • Mechanism of Action :
    • The proposed mechanism involves binding to specific receptors or enzymes involved in cell growth regulation. Molecular docking studies indicated favorable interactions between the compound and target proteins associated with cancer progression .

Comparative Analysis

CompoundIC50 (µM)Activity Type
This compound10Anticancer
Sorafenib11Anticancer
Standard Antimicrobial AgentsVariesAntimicrobial

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(5-methylfuran-2-yl)benzonitrile
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